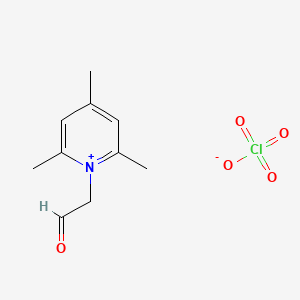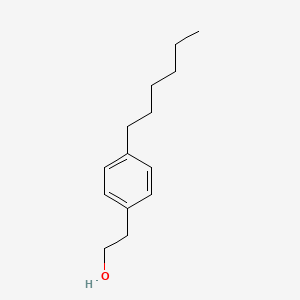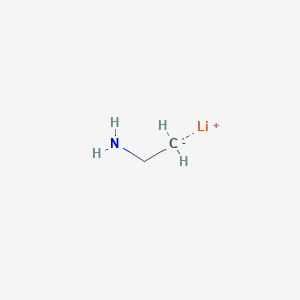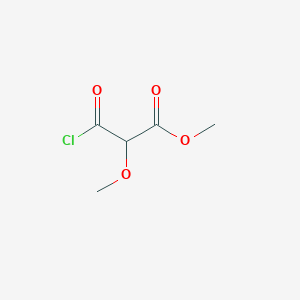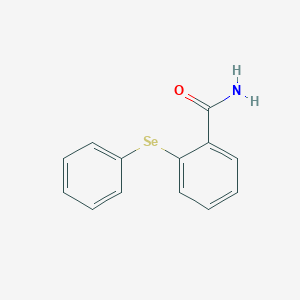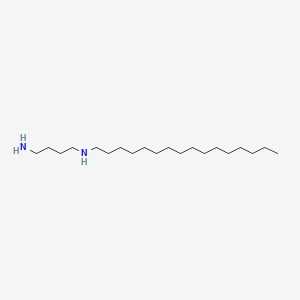
N~1~-Hexadecylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Hexadecylbutane-1,4-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of a hexadecyl group attached to the nitrogen atom of a butane-1,4-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexadecylbutane-1,4-diamine typically involves the reaction of hexadecylamine with butane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1-Hexadecylbutane-1,4-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of high-purity N1-Hexadecylbutane-1,4-diamine.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Hexadecylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: N1-Hexadecylbutane-1,4-diamine can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under an inert atmosphere to avoid unwanted side reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents. The reactions are performed under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amines with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~-Hexadecylbutane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: N1-Hexadecylbutane-1,4-diamine is investigated for its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of N1-Hexadecylbutane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediamine: A simpler diamine with a shorter carbon chain.
Hexadecylamine: An amine with a long hexadecyl chain but lacking the butane-1,4-diamine backbone.
N,N-Dimethyl-1,4-butanediamine: A derivative of butane-1,4-diamine with dimethyl groups attached to the nitrogen atoms.
Uniqueness
N~1~-Hexadecylbutane-1,4-diamine is unique due to the combination of a long hexadecyl chain and a butane-1,4-diamine backbone. This structural feature imparts distinct chemical properties and potential applications that are not observed in simpler or structurally different amines. The presence of both hydrophobic and hydrophilic regions in the molecule allows for versatile interactions with various chemical and biological systems.
Eigenschaften
CAS-Nummer |
125648-17-1 |
|---|---|
Molekularformel |
C20H44N2 |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
N'-hexadecylbutane-1,4-diamine |
InChI |
InChI=1S/C20H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21/h22H,2-21H2,1H3 |
InChI-Schlüssel |
QHYOCLZQBOTQDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


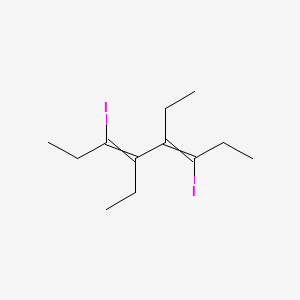
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
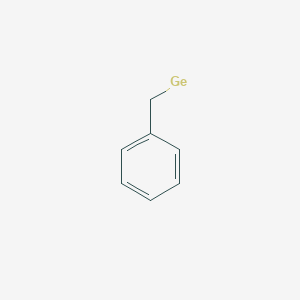
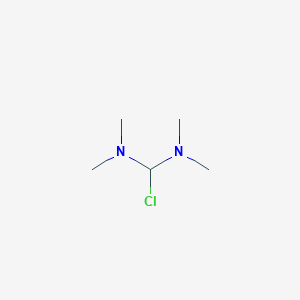

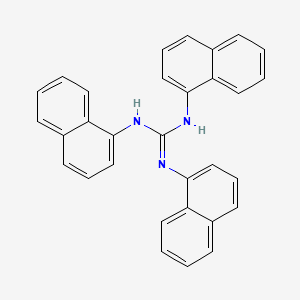
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)
